Regioisomeric Naphthyridine Core Comparison: 1,8‑ vs. 1,6‑Naphthyridinone Scaffold
The 1,8‑naphthyridinone core of the target compound positions the nitrogen atoms at opposite rings, a topology that is geometrically and electronically distinct from the 1,6‑naphthyridinone regioisomer. The 1,6‑analog 3‑(4‑methoxybenzoyl)‑1,6‑naphthyridin‑4(1H)‑one (CAS 1351398‑56‑5) is commercially available but lacks the 7‑methyl substituent and exhibits a different hydrogen‑bonding pattern . Although no head‑to‑head biological data are available, the distinct core topology is known to confer divergent selectivity profiles in kinase inhibition [1].
| Evidence Dimension | Naphthyridine core topology (N atom positions) |
|---|---|
| Target Compound Data | 1,8‑naphthyridin‑4(1H)‑one core with 7‑methyl substitution |
| Comparator Or Baseline | 3‑(4‑Methoxybenzoyl)‑1,6‑naphthyridin‑4(1H)‑one (CAS 1351398‑56‑5) – 1,6‑core, no 7‑methyl |
| Quantified Difference | Not quantifiable; structural difference (1,8 vs. 1,6 core, presence vs. absence of 7‑methyl) |
| Conditions | Structural comparison based on reported CAS records and vendor datasheets |
Why This Matters
Researchers requiring a 1,8‑naphthyridinone scaffold for target‑specific interactions (e.g., FGFR kinase inhibition) must avoid inadvertent substitution with a 1,6‑regioisomer, which may exhibit altered binding modes and selectivity.
- [1] Deng, J. et al. Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Res. 2009, 69 (9 Suppl.), Abstract 3641. View Source
